1,2-Bis(o-aminophenoxy)ethane
Overview
Description
Synthesis Analysis
The synthesis of 1,2-bis(o-aminophenoxy)ethane typically involves the catalytic hydrogenation of 1,2-bis(o-nitrophenoxy)ethane. Using a palladium on carbon (Pd/C) catalyst under optimal conditions (temperature, hydrogen pressure, and solvent), high yields and purity of the aminophenoxy compound can be achieved. The reaction's efficiency is influenced by factors such as the catalyst's nature, the reaction's temperature, and the hydrogen pressure, with reported yields up to 90% and purity of 99.6% under the best conditions (Chen Hong-bo, 2011).
Molecular Structure Analysis
1,2-Bis(o-aminophenoxy)ethane exhibits interesting structural features, particularly in its crystal structure. The molecule displays intermolecular close contacts between amine groups and oxygen atoms of neighboring molecules, alongside weak C—H⋯O hydrogen-bonding interactions. This structural arrangement is indicative of the compound's potential for forming supramolecular assemblies, with a twofold axis bisecting the central C---C bond, highlighting its symmetric nature (M. Rademeyer et al., 2005).
Chemical Reactions and Properties
1,2-Bis(o-aminophenoxy)ethane participates in various chemical reactions, forming complexes with transition metals such as Co(II), Cu(II), and Ni(II). These complexes are synthesized through a one-stage process, using Pd/C as a catalyst, and characterized by a range of techniques including elemental analysis, IR, UV-Vis spectroscopy, and magnetic measurements, which demonstrate the compound's versatility in coordination chemistry (H. Temel et al., 2007).
Physical Properties Analysis
The physical properties of 1,2-Bis(o-aminophenoxy)ethane and its derivatives have been extensively studied. Single crystal X-ray diffraction and computational chemistry analyses reveal the flexible nature of the ethane spacer group, which allows for a variety of conformations in the crystalline state. These structural trends help understand the material's behavior in different environments and potential applications in material science (Jason N. Paraskevopoulos et al., 2007).
Chemical Properties Analysis
The chemical properties of 1,2-Bis(o-aminophenoxy)ethane, such as its reactivity towards other compounds and its ability to form stable complexes with metals, are crucial for its applications in synthesis and material science. The Schiff base complexes formed with metals like Cu(II), Ni(II), VO(IV), and Zn(II) indicate its strong chelating ability and potential in catalysis and as a precursor for advanced materials (H. Temel, 2004).
Scientific Research Applications
Thermal Decomposition : A study by Altarawneh and Dlugogorski (2014) in "Environmental Science & Technology" explored the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane, a related compound, highlighting the chemical processes such as hydrogen shifts and atom abstractions that occur during decomposition (Altarawneh & Dlugogorski, 2014).
Molecular Structure and Hydrogen Bonding : Koryakova et al. (2017) in "Journal of Structural Chemistry" found that the strength of intermolecular hydrogen bonds in compounds related to 1,2-Bis(o-aminophenoxy)ethane increases with the elongation of the oxyethylene spacer, affecting the compound's properties (Koryakova et al., 2017).
Crystal Structure Analysis : Rademeyer et al. (2005) in "Acta Crystallographica Section E-Structure Reports Online" described the crystal structure of 1,2-Bis(o-aminophenoxy)ethane, noting close contacts between amine groups and neighboring atoms and weak C-HO hydrogen-bonding interactions (Rademeyer et al., 2005).
Synthesis of Metal Complexes : Temel, Soran, and Şekerci (2007) in "Russian Journal of Inorganic Chemistry" synthesized new metal complexes using 1,2-Bis(o-aminophenoxy)ethane with Co(II), Cu(II), and Ni(II), characterizing them through various analytical methods (Temel et al., 2007).
Catalytic Hydrogenation : A study by Chen Hong-bo (2011) in "Dyestuffs and Coloration" demonstrated the preparation of 1,2-Bis(o-aminophenoxy)ethane through catalytic hydrogenation, achieving high purity and yield, which is significant for industrial applications (Chen Hong-bo, 2011).
Synthesis of Schiff Base Complexes : Research by Temel and Şekerci (2001) in "Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry" involved the synthesis of new complexes of manganese(III), cobalt(II), copper(II), and zinc(II) using a Schiff base derived from 1,2-bis(p-aminophenoxy)ethane, showcasing its utility in complex formation (Temel & Şekerci, 2001).
Structural Investigations : Paraskevopoulos et al. (2007) in "Structural Chemistry" investigated the structural possibilities of the 1,2-(bis-phenoxy)ethane family, noting the flexibility of the ethane spacer group and its impact on crystalline state conformations (Paraskevopoulos et al., 2007).
Calcium Buffering and Indicator Functions : Tsien (1980) in "Biochemistry" described the properties of BAPTA and its derivatives, which are based on 1,2-Bis(o-aminophenoxy)ethane, as high-affinity buffers and optical indicators for calcium, highlighting their selectivity and minimal toxic effects (Tsien, 1980).
properties
IUPAC Name |
2-[2-(2-aminophenoxy)ethoxy]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDFQEVOCCOOET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCOC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365262 | |
Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666595 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,2-Bis(2-aminophenoxy)ethane | |
CAS RN |
52411-34-4 | |
Record name | 2,2′-[1,2-Ethanediylbis(oxy)]bis[benzenamine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52411-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 2,2'-[1,2-ethanediylbis(oxy)]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Cu(II), Ni(II) and Zn(II) complexes with the Schiff base derived from 1,2-bis-(
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.